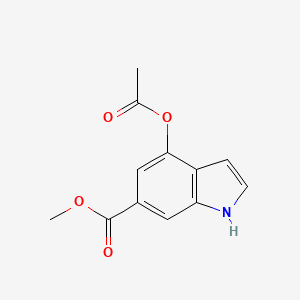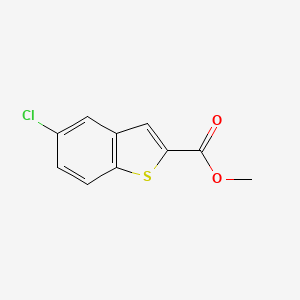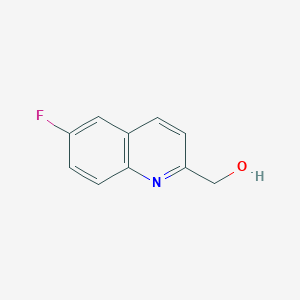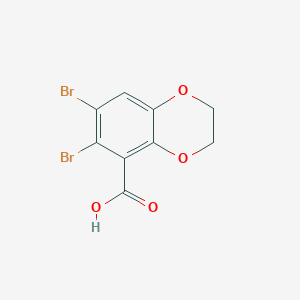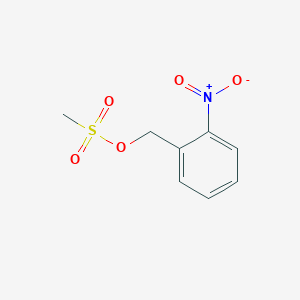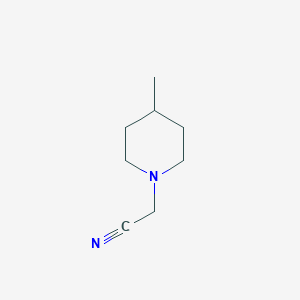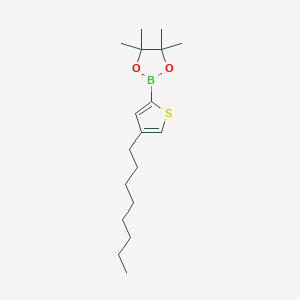
4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C18H31BO2S . It has garnered significant interest in scientific research and industry due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: B1(OC(C(O1)©C)©C)C2=CC(=CS2)CCCCCCCC . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The molecular weight of this compound is 322.3 g/mol . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Boric Acid Ester Intermediates : The compound has been utilized in the synthesis of boric acid ester intermediates with benzene rings, confirmed through spectroscopy and X-ray diffraction. Density Functional Theory (DFT) calculations were employed to determine molecular structures and physicochemical properties (Huang et al., 2021).
Organic Synthesis
- Stilbenes and Polyenes Synthesis : It's used in the synthesis of stilbenes and polyenes, particularly in the creation of boron-containing resveratrol analogues and potential materials for LCD technology. These compounds are also being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Materials Science
- Organic Solar Cell Applications : The compound is a key component in the synthesis of low bandgap polymers suitable for organic solar cell applications. It contributes to the creation of copolymers with thermal stability and narrow optical bandgaps, suitable for use in solar cells (Meena et al., 2018).
Electron Transport Materials
- Electron Transport Material Synthesis : It has been used in the efficient synthesis of electron transport materials, showcasing its utility in the development of key intermediates for various applications in material science (Xiangdong et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BO2S/c1-6-7-8-9-10-11-12-15-13-16(22-14-15)19-20-17(2,3)18(4,5)21-19/h13-14H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYWQDDPNVTJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



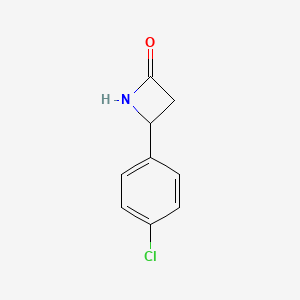
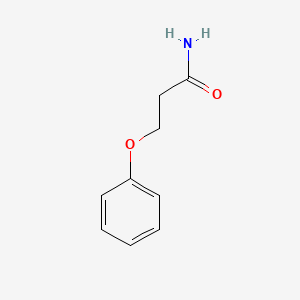
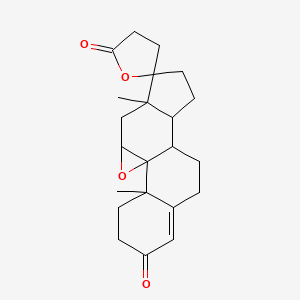
![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)
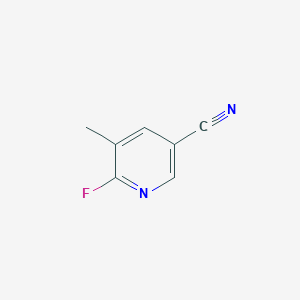
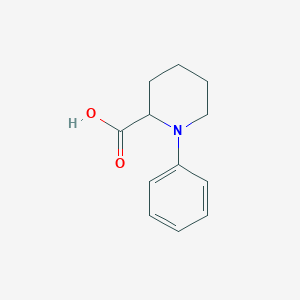
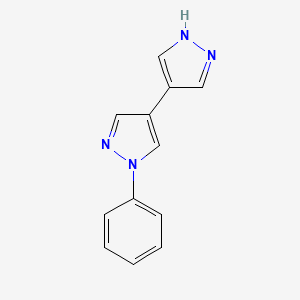
![6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1359683.png)
